2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid

Lipophilicity Drug-likeness PROTAC linker design

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid (CAS 1259224-14-0) is a heterobifunctional piperidine derivative bearing a Boc-protected secondary amine, a 4-oxo ketone, and a 3-carboxymethyl side chain (C₁₂H₁₉NO₅, MW 257.28 g/mol). It belongs to the class of N-Boc-4-oxopiperidine-3-acetic acid intermediates widely employed as synthetic building blocks for constructing drug-like scaffolds and rigid heterocyclic linkers in targeted protein degradation (PROTAC) research.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 1259224-14-0
Cat. No. B6363295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid
CAS1259224-14-0
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(=O)O
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-5-4-9(14)8(7-13)6-10(15)16/h8H,4-7H2,1-3H3,(H,15,16)
InChIKeyARDJNGXVLDFZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid (CAS 1259224-14-0): A Bifunctional Boc-Protected 4-Oxopiperidine Building Block for Medicinal Chemistry and PROTAC Linker Assembly


2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid (CAS 1259224-14-0) is a heterobifunctional piperidine derivative bearing a Boc-protected secondary amine, a 4-oxo ketone, and a 3-carboxymethyl side chain (C₁₂H₁₉NO₅, MW 257.28 g/mol) [1]. It belongs to the class of N-Boc-4-oxopiperidine-3-acetic acid intermediates widely employed as synthetic building blocks for constructing drug-like scaffolds and rigid heterocyclic linkers in targeted protein degradation (PROTAC) research [2]. Its computed XLogP3-AA of 0.1 and topological polar surface area (TPSA) of 83.9 Ų place it in a distinct physicochemical space relative to saturated non-oxo or differently substituted piperidine-acetic acid analogs [1].

Why 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid Cannot Be Replaced by Common N-Boc-Piperidine-Acetic Acid Isomers in Structure-Sensitive Synthetic Sequences


In-class analogs such as N-Boc-piperidin-4-yl-acetic acid (CAS 157688-46-5) and N-Boc-piperidin-3-yl-acetic acid (CAS 183483-09-2) lack the 4-oxo ketone moiety, which serves both as a polarity-modulating functional group (reducing computed logP by approximately 1.3 units) and as a reactive handle for enolate chemistry, reductive amination, or stereoselective reduction [1]. Conversely, the corresponding methyl ester analog (CAS 161491-24-3) bears the requisite 4-oxo substitution but requires a hydrolysis step to liberate the free carboxylic acid prior to amide conjugation, adding one synthetic transformation and associated yield loss [2]. The ether-linked regioisomer (1-Boc-4-piperidinyloxy)acetic acid (CAS 161948-70-5) introduces an additional rotatable bond and altered hydrogen-bonding geometry, which can shift the spatial trajectory of conjugated ligands in bifunctional degrader molecules [3]. These structural distinctions carry quantifiable consequences for lipophilicity, synthetic step count, and conformational pre-organization, making direct interchange inadvisable without re-optimization of the downstream synthetic route or physicochemical profile [1][3].

Quantitative Physicochemical and Structural Differentiation of 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid Versus Closest Analogs


Computed XLogP3-AA: Target Compound is >1.3 Log Units More Hydrophilic than Saturated N-Boc-Piperidine-Acetic Acid Analogs

The target compound displays a computed XLogP3-AA value of 0.1, which is substantially lower than those of the two most commonly stocked saturated analogs. This lower lipophilicity, driven by the 4-oxo ketone, correlates with improved aqueous solubility and may reduce non-specific protein binding in biochemical assays [1][2][3].

Lipophilicity Drug-likeness PROTAC linker design

Topological Polar Surface Area (TPSA): Target Compound Offers 25.6% Higher TPSA than Saturated N-Boc-Piperidine-Acetic Acid Analogs

The 4-oxo ketone contributes an additional hydrogen-bond acceptor, elevating the computed TPSA to 83.9 Ų compared with approximately 66.8 Ų for the saturated N-Boc-piperidine-acetic acid isomers [1][2]. This TPSA value remains within Veber's favorable range (<140 Ų) but shifts the compound toward the more polar segment of drug-like chemical space [3].

Membrane permeability Oral bioavailability prediction Veber rules

Free Carboxylic Acid vs. Methyl Ester: Elimination of One Synthetic Step (Ester Hydrolysis) in Downstream Amide Conjugation Sequences

The target compound bears a free carboxylic acid at the 3-position, enabling direct amide coupling with amines using standard coupling reagents. The closest 4-oxo-substituted analog, Methyl 1-Boc-4-oxopiperidine-3-carboxylate (CAS 161491-24-3), is a methyl ester that requires a separate hydrolysis step (typically LiOH/THF/H₂O or TFA-mediated) before conjugation, adding one synthetic step with typical yields of 85–95% for that transformation [1][2]. The target thus saves one synthetic operation and associated material loss when the goal is amide bond formation at this position.

Synthetic efficiency Amide coupling Step-count reduction

4-Oxo Ketone as an Orthogonal Reactive Handle: Enabling Enolate Alkylation and Reductive Amination Chemistry Absent in Saturated Analogs

The 4-oxo ketone is a versatile reactive handle that enables enolate alkylation (e.g., with alkyl halides), stereoselective reduction to the 4-hydroxypiperidine, and reductive amination to install amine substituents at the 4-position. Saturated analogs such as (1-Boc-piperidin-4-yl)acetic acid (CAS 157688-46-5) lack this functionality entirely, limiting their synthetic diversification potential [1][2]. Literature precedent demonstrates that N-Boc-4-oxopiperidine derivatives undergo enolate alkylation at the 3-position with NaH and benzyl bromide, a transformation that cannot be performed on the saturated scaffold [3].

Synthetic diversification Enolate chemistry Reductive amination

3-Position Carboxymethyl Substitution: Distinct Spatial Vector Compared with 4-Position Acetic Acid Analogs for Conjugate Geometry

The target compound carries the acetic acid moiety at the piperidine 3-position, while the most commonly stocked comparator, (1-Boc-piperidin-4-yl)acetic acid (CAS 157688-46-5), substitutes at the 4-position. This positional isomerism generates a different exit vector angle and distance from the piperidine ring centroid [1]. In PROTAC linker design, the spatial trajectory of the linker strongly influences ternary complex formation and degradation efficiency; even small changes in linker geometry can alter DC₅₀ values by orders of magnitude in cellular degradation assays [2].

Linker geometry PROTAC design Conformational analysis

Hydrogen Bond Acceptor Count: 5 HBA vs. 4 HBA for Saturated Analogs — Enhanced Solubility and Potential for Specific Polar Interactions

The target compound possesses 5 hydrogen bond acceptor sites (4 from the Boc carbamate, ketone, and carboxylic acid oxygens; the 5th also from the ketone oxygen, which is absent in saturated analogs) compared with 4 HBA for (1-Boc-piperidin-4-yl)acetic acid and (1-Boc-piperidin-3-yl)acetic acid [1][2]. The additional HBA from the 4-oxo group provides an extra site for water solvation and potential target protein hydrogen bonding, consistent with the compound's 25.6% higher TPSA [1].

Hydrogen bonding Solubility Molecular recognition

Optimal Application Scenarios for 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Rigid, Moderately Hydrophilic Piperidine Scaffolds with Orthogonal Reactive Handles

The combination of a free carboxylic acid for direct amide conjugation to either the target-protein ligand or E3 ligase ligand, plus the 4-oxo ketone as a secondary diversification point, makes this compound an efficient bifunctional linker building block for PROTAC assembly. Its XLogP of 0.1 keeps the overall degrader within favorable lipophilicity ranges, while the 3-position acetic acid exit vector provides an alternative spatial trajectory compared to 4-substituted piperidine linkers, which may prove critical when optimizing ternary complex geometry for specific POI–E3 ligase pairs [1][2].

Synthesis of 4-Amino/Hydroxy-Piperidine-3-Acetic Acid Derivatives via Ketone Functionalization

The 4-oxo ketone enables reductive amination with primary or secondary amines to generate 4-aminopiperidine-3-acetic acid scaffolds, or stereoselective reduction (e.g., with NaBH₄ or catalytic hydrogenation) to access 4-hydroxypiperidine-3-acetic acid derivatives. These transformations are not accessible from saturated N-Boc-piperidine-acetic acid analogs, which lack the ketone functionality [1]. The free carboxylic acid remains available throughout, allowing subsequent amide conjugation without protecting group manipulation beyond the Boc group.

Medicinal Chemistry Library Synthesis Where Step-Count Reduction and Direct Amide Coupling Are Prioritized

For library production workflows, the free carboxylic acid eliminates the ester hydrolysis step required when using methyl ester analogs such as CAS 161491-24-3. This one-step advantage, multiplied across a library of 24–96 compounds, represents a meaningful reduction in total synthesis time, solvent consumption, and cumulative yield loss [1]. The Boc group remains stable under standard amide coupling conditions (EDC/HOBt, HATU, or HBTU) and can be removed orthogonally with TFA or HCl/dioxane to reveal the free piperidine amine for further elaboration.

Physicochemical Property Optimization in CNS or Solubility-Limited Drug Discovery Programs

With a TPSA of 83.9 Ų and XLogP of 0.1, the target compound occupies a physicochemical niche that is more polar than saturated piperidine-acetic acid building blocks (TPSA ~66.8 Ų, XLogP ~1.4). For CNS programs where TPSA < 90 Ų is often targeted alongside moderate lipophilicity, or for solubility-challenged lead series where lower logP fragments are systematically preferred, the target compound's computed properties give it a quantifiable advantage over saturated analogs without sacrificing the Boc-piperidine core that is ubiquitous in medicinal chemistry [1][2].

Quote Request

Request a Quote for 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.